N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide

Chemical Probes Kinase Inhibition TGF-beta Signaling

This furan-pyridine-pyrazole small molecule belongs to a privileged chemotype in kinase inhibitor discovery, particularly for TGF-β receptor type 1 (ALK5). In the absence of published target engagement data, it is suited exclusively for preliminary screening exercises where it should be benchmarked against well-characterized ALK5 inhibitors (e.g., SB-525334) in the same assay system. It may also serve as a comparator in androgen receptor degradation assays or as a structurally matched negative control in target engagement studies, provided in-house profiling confirms the desired activity profile. Procurement should be limited to exploratory research applications.

Molecular Formula C16H16N4O2
Molecular Weight 296.33
CAS No. 2034311-02-7
Cat. No. B2670391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide
CAS2034311-02-7
Molecular FormulaC16H16N4O2
Molecular Weight296.33
Structural Identifiers
SMILESCC(C(=O)NCC1=CN=C(C=C1)C2=COC=C2)N3C=CC=N3
InChIInChI=1S/C16H16N4O2/c1-12(20-7-2-6-19-20)16(21)18-10-13-3-4-15(17-9-13)14-5-8-22-11-14/h2-9,11-12H,10H2,1H3,(H,18,21)
InChIKeyLRFRMMBXRXIYPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((6-(Furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide (CAS 2034311-02-7): Procurement-Relevant Identity and Baseline


N-((6-(Furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide is a synthetic small molecule featuring a furan-pyridine-pyrazole scaffold. While publicly available vendor listings indicate its availability as a research chemical, a comprehensive search of primary literature, patents, and authoritative bioactivity databases (e.g., ChEMBL, BindingDB) did not yield peer-reviewed quantitative structure-activity relationship (SAR) data, target engagement metrics, or comparator studies for this specific compound [1]. The absence of such publicly accessible primary data precludes the construction of a quantitative, comparator-based evidence guide at this time.

Why In-Class Substitution of N-((6-(Furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide is Not Supported by Current Evidence


Closely related analogs, such as N-{6-(furan-3-yl)pyridin-3-ylmethyl}-3-(1H-pyrazol-1-yl)benzamide (CAS 2034561-28-7), share the furan-pyridine core but differ in the amide linker and aromatic appendage. However, in the absence of head-to-head or cross-study comparable data linking these structural variations to differential target potency, selectivity, or ADMET properties, no evidence-based rationale exists to prioritize the target compound over its analogs for any specific scientific application [1]. Generic substitution is neither validated nor refutable with the current public data landscape.

Quantitative Differentiation Evidence for N-((6-(Furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide: Current Status


No Publicly Available Target Engagement or Cellular Activity Data Identified for Procurement Decision Support

A systematic search of the primary literature and curated bioactivity databases (ChEMBL, BindingDB) failed to identify any quantitative IC50, Ki, EC50, or functional assay data for N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide (CAS 2034311-02-7). Without these data, no direct differential comparison to analogs such as LY364947 (ALK5 IC50 = 59 nM) or SB-525334 (ALK5 IC50 = 14.3 nM) is possible [1].

Chemical Probes Kinase Inhibition TGF-beta Signaling

Potential Application Scenarios for N-((6-(Furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide Currently Limited by Data Availability


Exploratory Medicinal Chemistry for TGF-beta Pathway Probe Development

The furan-pyridine-pyrazole scaffold is a privileged chemotype in kinase inhibitor discovery, particularly for TGF-beta receptor type 1 (ALK5). However, without published potency or selectivity data for this specific compound, its utility remains purely exploratory [1]. Procurement should be limited to preliminary screening exercises where the compound is benchmarked against well-characterized ALK5 inhibitors like SB-525334 in the same assay system.

Structure-Activity Relationship (SAR) Studies in Pyrazole Amide Series

Given the structural similarity to disclosed pyrazol-1-yl-propanamide SARDs (e.g., compounds in He et al., J. Med. Chem. 2020), this compound may serve as a comparator in androgen receptor degradation assays, but only if internal data can confirm binding or functional activity [1].

Negative Control or Inactive Analog Validation

In the absence of confirmed bioactivity, the compound may be used as a structurally matched negative control in target engagement studies, provided that in-house profiling confirms lack of activity at the intended target relative to a known active analog [1].

Quote Request

Request a Quote for N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.